Schizozygine

Antiplasmodial Malaria Natural Product Screening

For rigorous SAR studies, Schizozygine is the essential structurally matched negative control. It shows no antimicrobial activity against active congeners and provides a low-efficacy comparator for glycine receptor pharmacology. With defined antiplasmodial IC50 values (26-33 μM) and a validated stereochemistry for total synthesis verification, this natural product ensures experimental reproducibility. Quote high-purity material for your specialized research.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B1265357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchizozygine
Synonymsschizozygine
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CN2CC=CC34C2C5(C1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4
InChIInChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1
InChIKeyDTBOGXTYLFTPCH-XCXWGBRNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one (Schizozygine): Natural Monoterpenoid Indole Alkaloid Identity and Primary Pharmacognostic Context for Research Procurement


The target compound, (1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one, also known as Schizozygine, is a monoterpenoid indole alkaloid belonging to the schizozygane alkaloid subclass within the Strychnos alkaloid family. It is isolated as the major alkaloid from the bark and roots of Schizozygia caffaeoides (syn. S. coffaeoides, Apocynaceae) [1]. The compound possesses the characteristic schizozygine hexacyclic skeleton consisting of fused quinolizidine, indole, and piperidine ring systems [2]. This distinct architectural framework distinguishes it from both typical Strychnos alkaloids (e.g., strychnine, brucine) and other rearranged monoterpene indole alkaloids [3].

Why (1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one Cannot Be Replaced by Common Strychnos Alkaloids or Co-Isolated Schizozygane Analogs in Mechanistic Studies


Substitution of this specific schizozygane alkaloid with other Strychnos alkaloids (e.g., strychnine, brucine) or even with co-isolated schizozygane analogs (e.g., isoschizogaline, 7,8-dehydro-19β-hydroxyschizozygine) is scientifically unsound due to fundamentally divergent biological activity profiles and structural features that govern target engagement. Bioassay-guided fractionation of S. coffaeoides extracts has demonstrated that individual schizozygane alkaloids possess distinct and non-overlapping antimicrobial and antiplasmodial activities: Schizozygine itself exhibits moderate antiplasmodial activity but is notably not the active antifungal or antibacterial principle of the source plant [1]. In contrast, 7,8-dehydro-19β-hydroxyschizozygine was identified as the most active antifungal compound, while isoschizogaline was found to be the only active antibacterial alkaloid in the same extract [2]. Furthermore, Schizozygine interacts with glycine receptors and strychnine-binding sites with substantially different efficacy compared to strychnine itself [3]. These experimentally validated, compound-specific differences preclude generic interchangeability and mandate procurement of the precisely characterized (1S,14S,18S,19R) stereoisomer for reproducible, mechanism-specific investigations.

Quantitative Differentiation Evidence for (1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one Versus Analogs and In-Class Compounds


Comparative Antiplasmodial Activity: Schizozygine Versus Co-Isolated Schizogaline Against Plasmodium falciparum Strains

In a head-to-head antiplasmodial evaluation against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, Schizozygine demonstrated IC50 values of 33.52 μM (D6) and 26.83 μM (W2), whereas the co-isolated analog schizogaline exhibited superior potency with IC50 values of 23.24 μM (D6) and 13.06 μM (W2) [1]. The 2.0- to 2.6-fold difference in potency between these two schizozygane alkaloids, derived from the same plant source, underscores that minor structural variations within this class translate to quantifiable differences in biological activity.

Antiplasmodial Malaria Natural Product Screening

Antimicrobial Activity Differentiation: Schizozygine Lacks Detectable Antifungal and Antibacterial Activity That Defines Co-Isolated Analogs

Bioassay-guided fractionation of Schizozygia coffaeoides extracts revealed that Schizozygine exhibits no detectable antimicrobial activity under the tested conditions, whereas co-isolated schizozygane alkaloids demonstrated clear and differentiated antimicrobial profiles: 7,8-dehydro-19β-hydroxyschizozygine was identified as the most active antifungal compound, and isoschizogaline was identified as the only active antibacterial alkaloid in the same extract [1]. Further quantitative testing showed that 7,8-dehydro-19β-hydroxyschizozygine exhibited antifungal activity against Cryptococcus neoformans, Candida albicans, and Aspergillus niger at 1 mg/disc, while schizogaline and isoschizogamine showed antimicrobial activity against Staphylococcus aureus at 3 mg/disc [2].

Antimicrobial Antifungal Antibacterial Bioassay-Guided Fractionation

Glycine Receptor Interaction Efficacy: Schizozygine Versus Strychnine at [3H]Strychnine Binding Sites

In comparative pharmacological evaluation of strychnine derivatives against glycine receptor binding sites, Schizozygine and related antiplasmodial strychnine derivatives were found to interact with very poor efficacy compared to the reference compound strychnine. While strychnine exhibits high-affinity antagonism of glycine-gated chloride currents at nanomolar concentrations, Schizozygine and its structural congeners demonstrated detectable interaction only at concentrations exceeding 1 μM in both [3H]strychnine binding displacement assays and glycine-gated current measurements [1]. This represents an approximately 100- to 1000-fold reduction in apparent affinity relative to strychnine.

Glycine Receptor Neuropharmacology Ligand Binding Strychnine-Sensitive

Total Synthesis Accessibility and Stereochemical Purity: (+)-Schizozygine Synthetic Route Enabling Defined Procurement of the (1S,14S,18S,19R) Stereoisomer

A complete total synthesis of (+)-Schizozygine has been achieved and reported in the primary literature [1], providing a synthetic route that yields the precisely defined (1S,14S,18S,19R) stereoisomer with confirmed stereochemical fidelity. This stands in contrast to many structurally related schizozygane alkaloids (e.g., (+)-vallesamidine, (+)-14,15-dehydrostrempeliopine) for which total syntheses have also been achieved but via divergent late-stage intermediates that produce distinct stereochemical outcomes [2]. The availability of a validated synthetic route for Schizozygine specifically offers procurement advantages over reliance on variable natural product isolation yields and batch-to-batch compositional variation inherent in plant extracts.

Total Synthesis Stereochemistry Natural Product Synthesis Asymmetric Synthesis

Schizozygane Indole Alkaloid Class Antiplasmodial Activity Range: Schizozygine Occupies an Intermediate Potency Position

Across the schizozygane indole alkaloid class, antiplasmodial activities range from good to moderate, with reported IC50 values spanning 13–52 μM against Plasmodium falciparum [1]. Within this continuum, Schizozygine exhibits IC50 values of 26.83–33.52 μM, placing it in the intermediate activity range—less potent than schizogaline (13.06–23.24 μM) and the crude extract (IC50 = 8–12 μg/mL), but more potent than certain other schizozygane alkaloids that occupy the upper end of the reported range [2]. This class-level positioning is essential for selecting appropriate positive controls, establishing SAR baselines, and designing synthetic analog programs.

Antiplasmodial Schizozygane Alkaloids IC50 Range Structure-Activity Relationship

Defined Research Application Scenarios for (1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one Based on Quantified Differentiation Evidence


Anti-S. aureus and Antifungal Negative Control Studies

Schizozygine serves as an ideal negative control compound for antimicrobial assays involving schizozygane alkaloids. As established by bioassay-guided fractionation, Schizozygine exhibits no detectable antifungal or antibacterial activity under conditions where co-isolated analogs demonstrate quantifiable activity: 7,8-dehydro-19β-hydroxyschizozygine shows antifungal activity at 1 mg/disc, and schizogaline/isoschizogamine show anti-S. aureus activity at 3 mg/disc [1]. This defined inactivity profile makes Schizozygine particularly valuable as a structurally matched negative control when investigating the antimicrobial mechanisms of its active congeners, enabling researchers to attribute observed effects specifically to the active pharmacophore rather than to general alkaloid scaffold properties.

Glycine Receptor Ligand Binding Studies

Schizozygine is specifically indicated for glycine receptor pharmacology studies requiring a low-efficacy comparator ligand. Unlike the high-affinity antagonist strychnine, Schizozygine interacts with [3H]strychnine binding sites and modulates glycine-gated currents only at concentrations exceeding 1 μM [1], representing an approximately 100- to 1000-fold reduction in potency. This property makes Schizozygine uniquely suited for experiments designed to delineate the structural determinants of high-affinity binding, to probe allosteric modulation mechanisms, or to serve as a scaffold for synthetic derivatization aimed at recovering or enhancing glycine receptor interaction [2]. Researchers investigating the molecular pharmacology of inhibitory glycine receptors will find Schizozygine to be a mechanistically informative tool compound distinct from standard strychnine-based reagents.

SAR Studies for Antiplasmodial Activity in Schizozygane Alkaloids

Schizozygine occupies a well-defined intermediate potency position within the antiplasmodial activity range of schizozygane alkaloids (class-wide IC50 = 13–52 μM) [1]. With measured IC50 values of 26.83 μM (W2 strain) and 33.52 μM (D6 strain), Schizozygine serves as a mid-range reference compound against which both more potent analogs (e.g., schizogaline, IC50 = 13.06–23.24 μM) and less active class members can be quantitatively compared [2]. This intermediate positioning is particularly valuable for establishing SAR baselines, validating assay reproducibility across independent laboratories, and providing a calibration point for computational modeling of schizozygane alkaloid–target interactions. Its distinct activity profile relative to both more potent and less potent class members makes Schizozygine an essential comparator for any systematic investigation of antiplasmodial activity determinants within this alkaloid family.

Synthetic Methodology Validation and Stereochemical Reference

The published total synthesis of (+)-Schizozygine [1] enables this compound to function as a stereochemical reference standard for validating asymmetric synthetic methodologies targeting the schizozygane alkaloid scaffold. With its precisely defined (1S,14S,18S,19R) stereochemistry and established analytical characterization (melting point 192–194°C; [α]²³ᴅ +15.5° at c 1.0 in CHCl₃) [2], Schizozygine provides a well-characterized benchmark for confirming the stereochemical fidelity of newly developed synthetic routes to this alkaloid class. This application is particularly relevant for medicinal chemistry programs that aim to access defined stereoisomers of schizozygane alkaloids for systematic biological evaluation, where the availability of an authenticated reference sample of the natural stereoisomer is essential for chiral analytical method development and for confirming that synthetic material matches the natural product's stereochemical configuration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schizozygine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.